molecular formula C15H11FO2 B10838640 (S)(+)-7-fluoro-2-phenylchroman-4-one

(S)(+)-7-fluoro-2-phenylchroman-4-one

Cat. No.: B10838640
M. Wt: 242.24 g/mol
InChI Key: SZNYRENOXQIQMR-AWEZNQCLSA-N
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Description

(S)(+)-7-fluoro-2-phenylchroman-4-one is a compound belonging to the class of chroman-4-one derivatives. . The presence of a fluorine atom at the 7th position and a phenyl group at the 2nd position makes this compound unique and potentially significant in various scientific research applications.

Chemical Reactions Analysis

(S)(+)-7-fluoro-2-phenylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

(S)(+)-7-fluoro-2-phenylchroman-4-one has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of various biologically active compounds. In biology and medicine, it exhibits significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The compound is also used in the development of new drugs and therapeutic agents. Additionally, it finds applications in the cosmetic industry for the care and improvement of skin and hair texture .

Mechanism of Action

The mechanism of action of (S)(+)-7-fluoro-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

IUPAC Name

(2S)-7-fluoro-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11FO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14H,9H2/t14-/m0/s1

InChI Key

SZNYRENOXQIQMR-AWEZNQCLSA-N

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)F)C3=CC=CC=C3

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)F)C3=CC=CC=C3

Origin of Product

United States

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